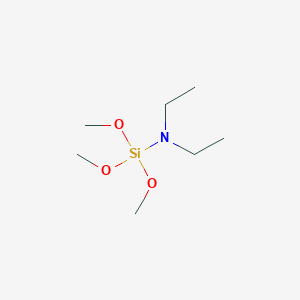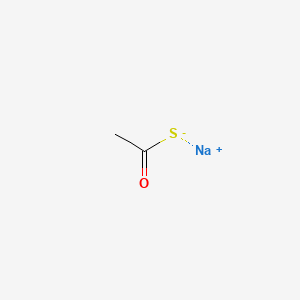
1,2-Benzenedicarbonitrile, 4,5-dimercapto-
Overview
Description
1,2-Benzenedicarbonitrile, also known as Phthalonitrile, has the molecular formula C8H4N2 and a molecular weight of 128.1308 . It has several other names including o-Benzenedicarbonitrile, o-Cyanobenzonitrile, o-Dicyanobenzene, Phthalodinitrile, 1,2-Dicyanobenzene, o-Phthalodinitrile, o-PDN, Phthalic acid dinitrile, USAF ND-09, 1,2-Benzodinitrile, 1,2-Benzendikarbonitril, Ftalodinitril, Ftalonitril, o-Benzenedinitrile .
Molecular Structure Analysis
The molecular structure of 1,2-Benzenedicarbonitrile can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1,2-Benzenedicarbonitrile has a molecular weight of 128.1308 . It has a fusion temperature of 414 K . The enthalpy of fusion is 20.000 kJ/mol at a temperature of 414.0 K . The substance has a sublimation enthalpy of 86.9 ± 1.5 kJ/mol . The reduced pressure boiling point is between 423 and 425 K at a pressure of 0.013 bar .Scientific Research Applications
Electrochemical Reduction Studies
Research on isophthalonitrile (1,3-benzenedicarbonitrile) investigated its electrochemical reduction mechanism. The study found that in anhydrous DMF, the anion radical formed by quasi-reversible one-electron transfer undergoes dimerisation through radical—radical coupling. This study contributes to understanding the kinetics and thermodynamics of such electrochemical processes (Gennaro et al., 1984).
Coordination Networks with Metal Ions
A study on 2,5-dimercapto-1,4-benzenedicarboxylic acid (H4DMBD) revealed its interaction with various metal ions, forming coordination networks. These networks exhibited significant interaction between metal centers and organic molecules, illustrating the rich structural features and potential functions offered by the carboxyl-thiol combination (He et al., 2009).
Polymer Science Applications
In polymer science, 4-(4′-Hydroxyphenoxy)-1,2-benzenedicarbonitrile was bound to a chloromethylated macroreticular polystyrene, resulting in the formation of covalently bound polymeric phthalocyanine. This illustrates the application of benzenedicarbonitrile derivatives in the synthesis of polymeric materials (Wöhrle & Krawczyk, 1986).
Electrochemical Reduction Pattern Analysis
Another study on the electrochemical reduction of benzenedicarbonitrile isomers found that radical anions produced by quasi-reversible one-electron transfer undergo CCN bond breaking. This research adds to the understanding of the reduction patterns and the influence of structure on kinetic basicities in electrochemical reactions (Gennaro et al., 1985).
Hydrolysis Research
Research into the hydrolysis of 2,4,5,6-tetrachloro-1,3-Benzenedicarbonitrile and its derivatives provided insights into new compound structures and reaction pathways. This study highlights the importance of benzenedicarbonitrile derivatives in exploring new chemical syntheses and structures (Liu Fu-chu, 2002).
properties
IUPAC Name |
4,5-bis(sulfanyl)benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULQAYGWLYMTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)S)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477714 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352320-69-5 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid](/img/structure/B3051569.png)

![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole, 1,4,7-trioxide](/img/structure/B3051571.png)




![2-[(Methylsulfanyl)methyl]aniline](/img/structure/B3051582.png)
